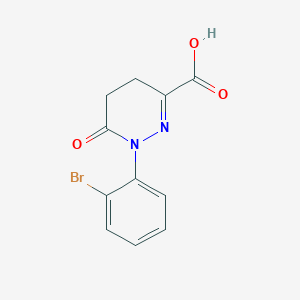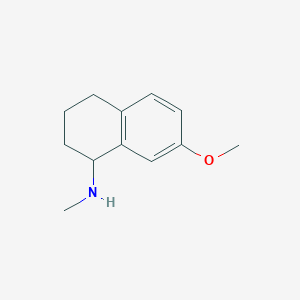
1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid, also known as BDP, is a chemical compound that has been extensively studied for its potential applications in various fields of science. BDP is a heterocyclic compound that contains a pyridazine ring and a carboxylic acid group.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. In addition, 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is its versatility as a building block for the synthesis of novel compounds with potential applications in various fields of science. 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid. One area of research is the development of new drugs based on the structure of 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid. Another area of research is the synthesis of novel materials using 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid as a building block. In addition, further studies are needed to fully understand the mechanism of action of 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid involves the reaction of 2-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid to form 1-(2-bromophenyl)-3-ethoxycarbonylprop-2-en-1-one. The resulting compound is then reacted with hydrazine hydrate to form 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has been studied for its potential applications in various fields of science, including medicinal chemistry, drug discovery, and material science. 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities, making it a promising candidate for the development of new drugs. 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has also been used as a building block for the synthesis of novel materials with potential applications in organic electronics and optoelectronics.
Propiedades
IUPAC Name |
1-(2-bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-7-3-1-2-4-9(7)14-10(15)6-5-8(13-14)11(16)17/h1-4H,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBNELCZDWAILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)





![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)
![2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7556336.png)
![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)

![1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol](/img/structure/B7556370.png)
